Physicochemical Differentiation: Lipophilicity and Hydrogen Bond Donor Count vs. Formononetin and Genistein
The target compound's computed XLogP3 of 3.2 reflects its lipophilicity, driven by the masking of the 7-hydroxyl as an acetate ester and the presence of a 2-methyl group. This value is substantially higher than that of formononetin (7-hydroxy-4'-methoxyisoflavone, XLogP3 ≈ 2.6) and genistein (5,7,4'-trihydroxyisoflavone, XLogP3 ≈ 1.5) [1]. Additionally, the target compound has zero hydrogen bond donors (HBD = 0), compared to 1 for formononetin and 3 for genistein, indicating no capacity for H-bond donation [1]. These properties are critical for assays where passive membrane permeability and off-target protein binding are influenced by lipophilicity and H-bond potential.
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | Formononetin (XLogP3 ≈ 2.6); Genistein (XLogP3 ≈ 1.5) |
| Quantified Difference | 0.6–1.7 log units higher than comparators |
| Conditions | Computed property; PubChem XLogP3 3.0 algorithm |
Why This Matters
Higher lipophilicity and absent H-bond donation can alter cell permeability and nonspecific protein binding in cell-based assays, making this compound a superior tool for studying lipophilicity-driven effects in isoflavone SAR.
- [1] PubChem. Compound Summaries for CID 261367, CID 5280378 (Formononetin), and CID 5280961 (Genistein). National Library of Medicine, 2025. View Source
